3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide
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Overview
Description
3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridinyl group, making it a versatile scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through nucleophilic substitution reactions. For instance, the piperazine ring can be reacted with phenyl halides and pyridinyl halides in the presence of a base to form the desired substituted piperazine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides or pyridinyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenyl or pyridinyl groups.
Scientific Research Applications
3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperazine derivatives: These compounds share the piperazine ring and phenyl group but may have different substituents at other positions.
Pyridinylpiperazine derivatives: These compounds have the pyridinyl group attached to the piperazine ring but may lack the phenyl group or have different functional groups.
Uniqueness
3-oxo-N-phenyl-4-(pyridin-3-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-oxo-N-phenyl-4-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15-12-19(16(22)18-13-5-2-1-3-6-13)9-10-20(15)14-7-4-8-17-11-14/h1-8,11H,9-10,12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJDXGLHANJICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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